molecular formula C16H22N2O4S B2746434 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396885-07-6

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2746434
CAS No.: 1396885-07-6
M. Wt: 338.42
InChI Key: LYHAUUDMSDJKQC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Properties and Metabolite Analysis

Research on TA-0201, a compound structurally different but relevant in the context of studying novel orally active non-peptide endothelin antagonists, has provided insights into its pharmacokinetic properties in rats. A study developed a sensitive method for simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues, using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method facilitated the determination of TA-0201 concentrations in plasma and various target tissues, contributing to understanding its pharmacokinetic properties and tissue distribution after oral administration (Ohashi, Nakamura, & Yoshikawa, 1999).

Chemical Synthesis and Reactivity

A study on the reactivity of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole revealed insights into regioselectivity, providing a framework for synthesizing N-[2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethyl]arenesulfonamides. This work contributes to the understanding of how substituents in electrophile molecules affect reaction regioselectivity, which is crucial for designing specific molecular interactions in drug development and other scientific applications (Rozentsveig et al., 2008).

Anticancer Properties

The unexpected synthesis of a novel compound through aminohalogenation reactions highlighted its structural characterization and potential anticancer properties. This discovery adds to the growing body of research exploring the therapeutic potentials of structurally complex sulfonamides in oncology (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” are currently unknown. This compound contains a pyrrole ring, which is a common structure in many biologically active compounds . .

Mode of Action

Compounds containing a pyrrole ring are known to interact with various biological targets through different mechanisms . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical environment.

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound. Pyrrole-containing compounds are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrrole-containing compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11-8-15(22-4)16(9-12(11)2)23(20,21)17-10-14(19)13-6-5-7-18(13)3/h5-9,14,17,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHAUUDMSDJKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CN2C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.